methyl 6-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3,4-dihydroquinoline-1(2H)-carboxylate
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Overview
Description
METHYL 6-(3,5-DIOXO-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-EN-4-YL)-3,4-DIHYDRO-1(2H)-QUINOLINECARBOXYLATE is a complex organic compound characterized by its unique tricyclic structure.
Preparation Methods
The synthesis of METHYL 6-(3,5-DIOXO-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-EN-4-YL)-3,4-DIHYDRO-1(2H)-QUINOLINECARBOXYLATE typically involves a multi-step process. One common synthetic route includes the reaction of 2-methylcyclohexane-1,3-dione with 1H-pyrrole-2,5-dione under specific conditions to form the tricyclic core . Industrial production methods may involve catalyzed syntheses conducted under microwave irradiation to enhance reaction efficiency and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common reagents and conditions used in these reactions include organic solvents like methanol and reaction conditions such as controlled temperature and pH . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
METHYL 6-(3,5-DIOXO-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-EN-4-YL)-3,4-DIHYDRO-1(2H)-QUINOLINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a reactant in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, leading to various biological effects. The tricyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity . The pathways involved may include inhibition of key enzymes or disruption of cellular processes critical for microbial or cancer cell survival .
Comparison with Similar Compounds
Similar compounds include other tricyclic molecules with analogous structures, such as:
- 9-Methyl-3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-1,8-diyl diacetate
- 4-Isocyanatomethyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-3,5-dione
Compared to these compounds, METHYL 6-(3,5-DIOXO-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-EN-4-YL)-3,4-DIHYDRO-1(2H)-QUINOLINECARBOXYLATE is unique due to its specific functional groups and the potential for diverse chemical reactivity and biological activity .
Properties
Molecular Formula |
C20H20N2O4 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
methyl 6-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C20H20N2O4/c1-26-20(25)21-8-2-3-11-10-14(6-7-15(11)21)22-18(23)16-12-4-5-13(9-12)17(16)19(22)24/h4-7,10,12-13,16-17H,2-3,8-9H2,1H3 |
InChI Key |
XVVQDTGGYZKKAW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCCC2=C1C=CC(=C2)N3C(=O)C4C5CC(C4C3=O)C=C5 |
Origin of Product |
United States |
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